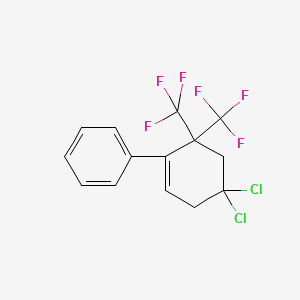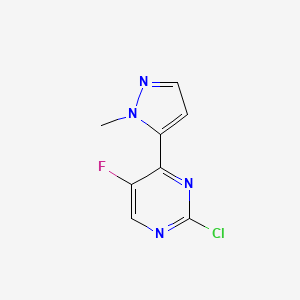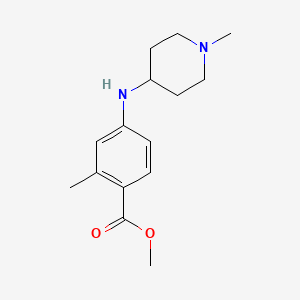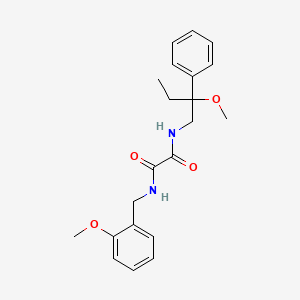![molecular formula C22H38O3Si B14118599 1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-](/img/structure/B14118599.png)
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- is a complex organic compound with a unique structure that includes a naphthalene core and a silyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .
Applications De Recherche Scientifique
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- exerts its effects involves interactions with specific molecular targets. The silyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and stability. Additionally, the naphthalene core can interact with biological macromolecules, potentially affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Similar in having bulky substituents that influence its chemical properties.
(1,1-dimethylethyl)benzene: Shares the tert-butyl group, affecting its reactivity and applications.
Uniqueness
1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro- is unique due to its combination of a naphthalene core and a silyl ether group. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C22H38O3Si |
|---|---|
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
3-[6-[tert-butyl(dimethyl)silyl]oxy-1-(3-hydroxypropyl)-3,4-dihydro-2H-naphthalen-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H38O3Si/c1-21(2,3)26(4,5)25-19-10-11-20-18(17-19)9-6-12-22(20,13-7-15-23)14-8-16-24/h10-11,17,23-24H,6-9,12-16H2,1-5H3 |
Clé InChI |
BOWISGAMMWBXIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(CCCO)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)


![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)



![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118593.png)
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118596.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118598.png)

